molecular formula C14H20N2O3S B1671918 Glycyclamide CAS No. 664-95-9

Glycyclamide

Cat. No.: B1671918
CAS No.: 664-95-9
M. Wt: 296.39 g/mol
InChI Key: RIGBPMDIGYBTBJ-UHFFFAOYSA-N
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Description

Glycyclamide, also known as tolcyclamide, is a cyclohexyl-containing sulfonylurea compound with antihyperglycemic activity. It is closely related to tolbutamide, with a cyclohexyl ring in place of the butyl group. This compound is used primarily as an antidiabetic medication to treat type 2 diabetes by increasing the release of insulin from the pancreas .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycyclamide can be synthesized through the reaction of cyclohexylamine with p-toluenesulfonyl isocyanate. The reaction typically occurs under mild conditions, with the cyclohexylamine acting as a nucleophile, attacking the isocyanate group to form the desired sulfonylurea compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Glycyclamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Glycyclamide has several scientific research applications, including:

    Chemistry: Used as a model compound to study sulfonylurea chemistry and reactivity.

    Biology: Investigated for its effects on insulin release and pancreatic beta-cell function.

    Medicine: Studied for its potential use in treating type 2 diabetes and its effects on blood glucose levels.

    Industry: Used in the development of new antidiabetic drugs and formulations

Mechanism of Action

Glycyclamide works by binding to and inhibiting the ATP-sensitive potassium channels (K_ATP) inhibitory regulatory subunit sulfonylurea receptor 1 (SUR1) in pancreatic beta cells. This inhibition causes cell membrane depolarization, opening voltage-dependent calcium channels, leading to an increase in intracellular calcium levels. The elevated calcium levels trigger the exocytosis of insulin-containing granules, thereby increasing insulin release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycyclamide is unique due to its cyclohexyl ring, which imparts different pharmacokinetic and pharmacodynamic properties compared to other sulfonylureas. It is less potent than glipizide but offers an alternative for patients who may not respond well to other sulfonylureas .

Biological Activity

Glycyclamide is a compound of interest due to its potential biological activities, particularly in the context of diabetes management. This article explores its biological activity, synthesizing findings from various studies, including case reports and research articles.

Overview of this compound

This compound is a derivative of sulfonylureas, a class of medications commonly used to treat type 2 diabetes. These compounds work primarily by stimulating insulin secretion from pancreatic beta cells. This compound shares structural similarities with glibenclamide, another well-known sulfonylurea, which enhances its relevance in diabetic treatment and research.

The biological activity of this compound is primarily attributed to its ability to bind to sulfonylurea receptors (SUR) and ATP-sensitive potassium (KATP) channels in pancreatic beta cells. This binding stimulates insulin secretion in response to elevated blood glucose levels. Additionally, this compound may exert effects through peroxisome proliferator-activated receptor gamma (PPARγ) agonism, which plays a crucial role in glucose metabolism and insulin sensitivity.

Antihyperglycemic Activity

A study examined the antihyperglycemic effects of various sulfonylurea derivatives, including this compound. The findings indicated that certain derivatives demonstrated significant reductions in blood glucose levels in STZ-induced hyperglycemic rats. For example, compounds derived from the quinazoline-sulfonylurea series showed reductions ranging from 55.9% to 78.2% compared to glibenclamide's 55.4% reduction .

CompoundBlood Glucose Reduction (%)
Glibenclamide55.4
Compound VI-6-a78.2
Compound V73.9
Compound IV-471.4
Compound IV-662

Case-Control Studies

A matched case-control study assessed the long-term effects of different sulfonylureas on cancer incidence among diabetic patients. The study revealed that prolonged exposure to glibenclamide was associated with an increased risk of malignancies, suggesting that similar derivatives like this compound may warrant further investigation regarding their safety profile .

Clinical Implications

The findings suggest that while this compound may offer significant antihyperglycemic benefits, its long-term safety profile needs thorough evaluation, particularly concerning cancer risk associated with sulfonylureas.

Properties

CAS No.

664-95-9

Molecular Formula

C14H20N2O3S

Molecular Weight

296.39 g/mol

IUPAC Name

1-cyclohexyl-3-(4-methylphenyl)sulfonylurea

InChI

InChI=1S/C14H20N2O3S/c1-11-7-9-13(10-8-11)20(18,19)16-14(17)15-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H2,15,16,17)

InChI Key

RIGBPMDIGYBTBJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2

Appearance

Solid powder

melting_point

175.0 °C

Key on ui other cas no.

664-95-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-cyclohexyl-3-(p- toluenesulfonyl)urea
cyclamide
glycyclamide
tolcyclamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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